5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is an organic compound with the molecular formula C4H4ClNO4S . It is a sulfamate ester derivative of 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, featuring a chlorine atom at position 5 and a methyl group at position 6 of the oxathiazin ring .
The compound is characterized by its heterocyclic structure, which consists of a six-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of the chlorine and methyl substituents contributes to its unique chemical properties and reactivity.
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide has several applications:
While specific interaction studies for 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide are not mentioned in the search results, it is reasonable to assume that the compound may interact with various biological systems, particularly those involved in taste perception, given its structural similarity to acesulfame.
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide shares structural similarities with several compounds:
The uniqueness of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide lies in its specific substitution pattern, particularly the presence of the chlorine atom at position 5. This structural feature likely confers distinct chemical and physical properties compared to its related compounds, potentially affecting its reactivity, stability, and biological activity.